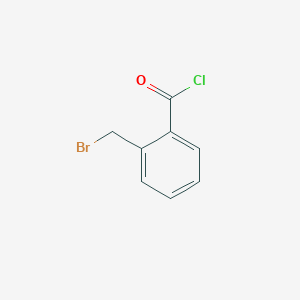
2-Bromomethylbenzoyl chloride
概述
描述
2-Bromomethylbenzoyl chloride is a chemical compound belonging to the class of benzoyl chlorides. It is characterized by the presence of a bromomethyl group attached to the benzoyl chloride structure. This compound is typically a colorless to pale yellow liquid and is used in various fields such as medical research, environmental research, and industrial research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromomethylbenzoyl chloride can be achieved through several methods. One common method involves the bromination of methylbenzoyl chloride. The reaction typically uses bromine as the brominating agent in the presence of a catalyst such as iron(III) bromide. The reaction conditions often include a controlled temperature to ensure the selective bromination of the methyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .
化学反应分析
Types of Reactions: 2-Bromomethylbenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of new carbon-nucleophile bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Addition Reactions: Reagents such as Grignard reagents or organolithium compounds are used under anhydrous conditions to prevent side reactions.
Major Products Formed:
Substitution Reactions: Products include substituted benzoyl chlorides where the bromine atom is replaced by the nucleophile.
Addition Reactions: Products include benzoyl derivatives with new carbon-nucleophile bonds.
科学研究应用
2-Bromomethylbenzoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for studying biological processes.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials
作用机制
The mechanism of action of 2-Bromomethylbenzoyl chloride involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution, leading to the formation of new chemical bonds. This reactivity is utilized in various synthetic applications to introduce functional groups into molecules .
相似化合物的比较
2-Chloromethylbenzoyl Chloride: Similar in structure but with a chlorine atom instead of bromine.
2-Fluoromethylbenzoyl Chloride: Contains a fluorine atom in place of bromine.
2-Iodomethylbenzoyl Chloride: Features an iodine atom instead of bromine.
Uniqueness: 2-Bromomethylbenzoyl chloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated counterparts. The bromine atom’s size and electronegativity influence the compound’s reactivity and the types of reactions it can undergo .
属性
IUPAC Name |
2-(bromomethyl)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSCSUJZQCNTODA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CBr)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10482479 | |
| Record name | 2-bromomethylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10482479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7115-90-4 | |
| Record name | 2-bromomethylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10482479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary reaction discussed in the research involving 2-Bromomethylbenzoyl chloride?
A1: The research primarily focuses on using this compound as a precursor for synthesizing 3-substituted 3,4-dihydro-1H-2,3-benzoxazin-1-ones []. This reaction involves the interaction of this compound (II) with either N-hydroxyethylcarbamate (III) or benzohydroxamic acids [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

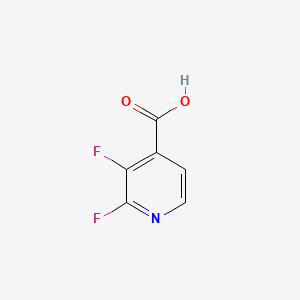
![2,3,4,5-Tetrahydro-benzo[c]azepin-1-one](/img/structure/B1313754.png)

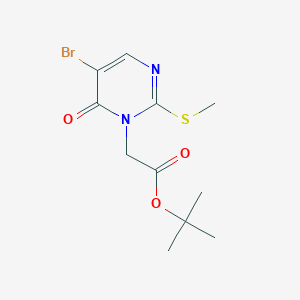

![4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone](/img/structure/B1313766.png)
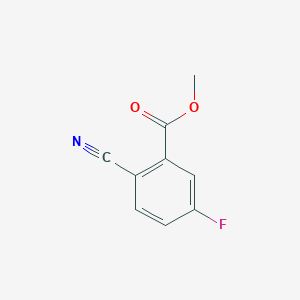
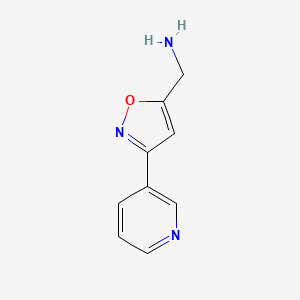
![1-(pyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1313778.png)

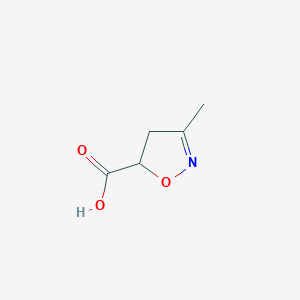
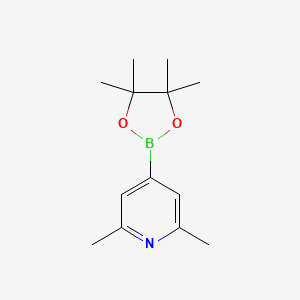
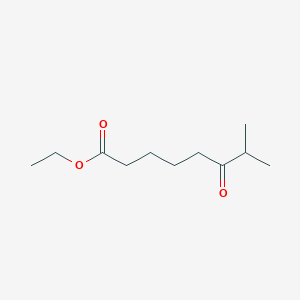
![Pentafluoro[(triisopropylsilyl)ethynyl]sulfur](/img/structure/B1313789.png)
